Carbamic acid, octyl-, ethyl ester

Description

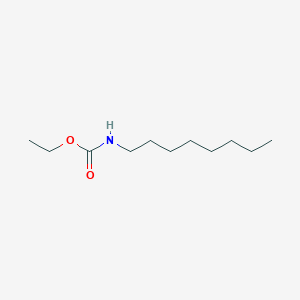

Carbamic acid, octyl-, ethyl ester (IUPAC name: ethyl N-octylcarbamate) is a carbamate ester derivative where the carbamic acid moiety is substituted with an octyl group on the nitrogen atom and an ethyl ester group. Its theoretical molecular formula is C₁₁H₂₃NO₂, with a molecular weight of 201.31 g/mol. Structurally, it belongs to the class of alkyl carbamates, characterized by the general formula NH(alkyl)COOR, where "alkyl" and "R" are organic substituents.

Carbamates are widely used in pharmaceuticals, agrochemicals, and polymer industries. For instance, shorter-chain carbamates like ethyl carbamate (NH₂COOEt) are well-studied for their carcinogenicity , while longer alkyl chains (e.g., octyl) may alter physicochemical properties such as lipophilicity and metabolic pathways.

Properties

CAS No. |

6558-70-9 |

|---|---|

Molecular Formula |

C11H23NO2 |

Molecular Weight |

201.31 g/mol |

IUPAC Name |

ethyl N-octylcarbamate |

InChI |

InChI=1S/C11H23NO2/c1-3-5-6-7-8-9-10-12-11(13)14-4-2/h3-10H2,1-2H3,(H,12,13) |

InChI Key |

LVSUICGYPNGBJM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Octylcarbamic acid ethyl ester typically involves the esterification of N-octylcarbamic acid with ethanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, which facilitates the formation of the ester bond. The reaction can be represented as follows:

N-Octylcarbamic acid+EthanolH2SO4N-Octylcarbamic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of N-Octylcarbamic acid ethyl ester can be scaled up by using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of by-products, such as water, which drives the reaction to completion. The use of catalysts, such as sulfuric acid or other strong acids, is common to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

N-Octylcarbamic acid ethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield N-octylcarbamic acid and ethanol.

Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) can produce the corresponding alcohol.

Transesterification: The ester can react with another alcohol to form a different ester and ethanol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Transesterification: Another alcohol in the presence of an acid or base catalyst.

Major Products Formed

Hydrolysis: N-octylcarbamic acid and ethanol.

Reduction: Corresponding alcohol.

Transesterification: Different ester and ethanol.

Scientific Research Applications

N-Octylcarbamic acid ethyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Employed in the study of esterases, enzymes that hydrolyze esters, to understand their mechanisms and functions.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.

Industry: Utilized in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of N-Octylcarbamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes. For example, esterases can hydrolyze the ester bond, releasing N-octylcarbamic acid and ethanol. This hydrolysis reaction is crucial in various biological processes and can be studied to understand enzyme kinetics and specificity.

Comparison with Similar Compounds

Structural and Metabolic Insights

- Ethyl Carbamate (NH₂COOEt): The unsubstituted carbamate is metabolically activated to vinyl carbamate epoxide, a DNA-reactive intermediate . Its carcinogenicity is well-documented in rodents and classified as "probably carcinogenic to humans" (IARC 2A) .

- N-Alkyl Substitution: Introducing alkyl groups (methyl, butyl, octyl) on the nitrogen reduces metabolic activation.

- Its high lipophilicity suggests applications in sustained-release formulations or hydrophobic coatings.

Toxicological Considerations

- Ethyl Carbamate: Linked to liver and lung tumors in mice at doses >10 mg/kg . Regulatory limits (e.g., 50 mg/kg in pesticides) are enforced due to its carcinogenicity .

- N-Methyl and N-Butyl Derivatives: Limited evidence of carcinogenicity; methyl carbamate shows low acute toxicity (LD₅₀ > 500 mg/kg in rats) .

- Ethyl N-Octylcarbamate: No direct studies exist, but its structural similarity to non-toxic alkyl carbamates supports a safer profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.